molecular formula C11H11N3O B1423551 4-[(6-Methylpyridazin-3-yl)oxy]aniline CAS No. 1216239-34-7

4-[(6-Methylpyridazin-3-yl)oxy]aniline

Cat. No. B1423551
M. Wt: 201.22 g/mol
InChI Key: NRSIMTITZCXRLO-UHFFFAOYSA-N
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Description

“4-[(6-Methylpyridazin-3-yl)oxy]aniline” is an organic molecule consisting of a 6-methylpyridazine ring attached to an aniline group . It has a molecular weight of 201.23 g/mol .


Molecular Structure Analysis

The molecular structure of “4-[(6-Methylpyridazin-3-yl)oxy]aniline” is represented by the InChI code: 1S/C11H11N3O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

The storage temperature and shipping temperature are not specified in the available sources .

Scientific Research Applications

Electroluminescence Applications

4-[(6-Methylpyridazin-3-yl)oxy]aniline is utilized in the field of electroluminescence. The compound has been involved in the synthesis of luminescent platinum complexes with potential applications in organic light-emitting diodes (OLEDs). These complexes demonstrate significant luminescent properties, with the ability to cover a wide range of the light spectrum from blue to red regions, making them suitable for display technologies (Vezzu et al., 2010).

Antimicrobial Activity Research

The compound has been involved in synthesizing novel quinazolinone derivatives, which exhibit antimicrobial activity. This research is critical in developing new pharmaceuticals, especially in the context of increasing antimicrobial resistance (Habib et al., 2013).

Synthesis of Heterocyclic Compounds

It plays a role in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical chemistry for creating drugs with specific biological activities. The compound's derivatives are used in synthesizing pyridazine derivatives with potential biological applications (Shainova et al., 2019).

Research in Liquid Crystal Polymers

4-[(6-Methylpyridazin-3-yl)oxy]aniline derivatives are used in the synthesis of liquid crystal polymers. These materials have applications in various fields, including display technologies, due to their unique properties of light modulation (Morar et al., 2018).

properties

IUPAC Name

4-(6-methylpyridazin-3-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSIMTITZCXRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Methylpyridazin-3-yl)oxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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